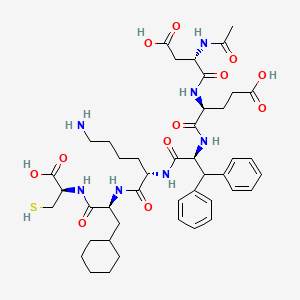

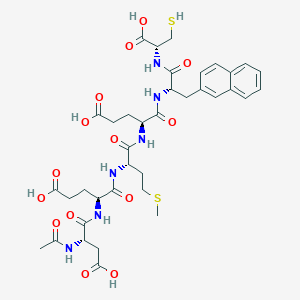

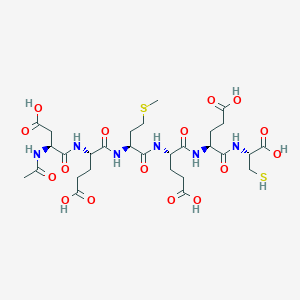

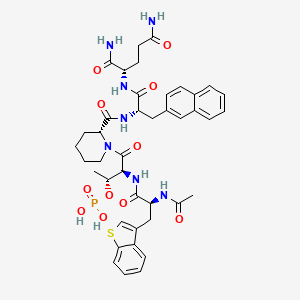

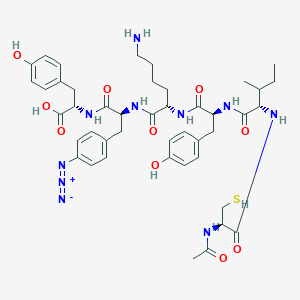

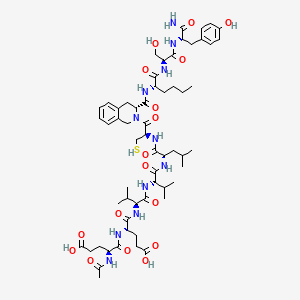

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

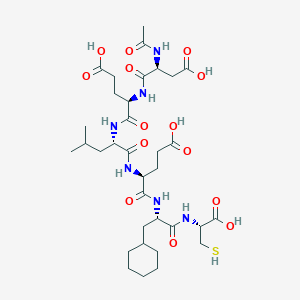

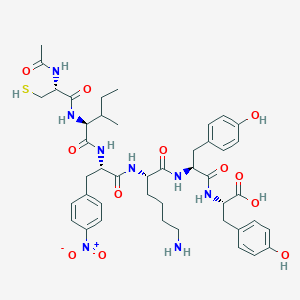

Le composé AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 est un peptide synthétique composé de dix acides aminés. Chaque acide aminé de la séquence contribue à la structure et à la fonction globale du peptide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé, généralement protégé par un groupe protecteur temporaire, est attaché à la résine.

Déprotection : Le groupe protecteur temporaire est éliminé pour exposer le groupe amine du premier acide aminé.

Couplage : Le prochain acide aminé, également protégé, est activé et couplé au groupe amine exposé de la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant de la séquence.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans un cadre industriel, la production d'this compound peut impliquer des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs synthèses peptidiques simultanément, ce qui augmente l'efficacité et réduit le risque d'erreur humaine. De plus, la chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine du peptide peut être oxydé pour former une liaison disulfure, ce qui peut stabiliser la structure du peptide.

Réduction : Les liaisons disulfure formées lors de l'oxydation peuvent être réduites en groupes thiol libres.

Substitution : Des acides aminés spécifiques dans la séquence peptidique peuvent être substitués par d'autres acides aminés pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus cystéine.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol peuvent être utilisés pour réduire les liaisons disulfure.

Substitution : Des dérivés d'acides aminés avec des groupes protecteurs appropriés sont utilisés dans le SPPS pour introduire des substitutions.

Principaux produits formés

Oxydation : Formation de liaisons disulfure.

Réduction : Régénération de groupes thiol libres.

Substitution : Peptides modifiés avec des séquences modifiées.

Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Biochimie : Utilisé comme peptide modèle pour étudier le repliement et la stabilité des protéines.

Pharmacologie : Recherché pour son potentiel en tant qu'agent thérapeutique ou système d'administration de médicaments.

Biologie moléculaire : Utilisé dans des études d'interactions protéine-protéine et de voies de transduction du signal.

Industrie : Employé dans le développement de biosenseurs et de tests diagnostiques.

Mécanisme d'action

Le mécanisme d'action de l'this compound dépend de son application spécifique. En général, le peptide peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou d'autres protéines. Ces interactions peuvent moduler les voies biologiques, conduisant à divers effets physiologiques. Par exemple, le peptide peut inhiber ou activer des enzymes spécifiques, modifier les voies de transduction du signal ou se lier à des récepteurs pour déclencher une réponse cellulaire.

Applications De Recherche Scientifique

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and stability.

Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

Industry: Employed in the development of biosensors and diagnostic assays.

Mécanisme D'action

The mechanism of action of AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 depends on its specific application. In general, the peptide may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors to elicit a cellular response.

Comparaison Avec Des Composés Similaires

Composés similaires

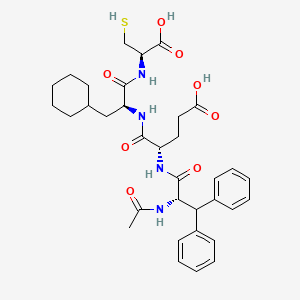

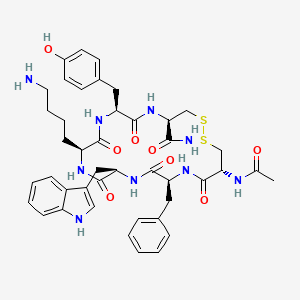

Ac-Leu-Glu-Val-Asp-pNA : Un substrat colorimétrique pour la caspase 4, utilisé dans des études sur l'inflammation et l'immunité innée.

Ac-Leu-Glu-Val-Asp-AFC : Un substrat fluorogène pour la caspase 4, également utilisé dans la recherche sur l'inflammation et l'immunité.

Unicité

L'AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 est unique en raison de sa séquence d'acides aminés spécifique, qui lui confère des propriétés structurelles et fonctionnelles distinctes. Contrairement à d'autres peptides similaires, ce composé peut avoir des interactions uniques avec des cibles moléculaires, conduisant à des effets biologiques et des applications différents.

Propriétés

Formule moléculaire |

C59H87N11O17S |

|---|---|

Poids moléculaire |

1254.5 g/mol |

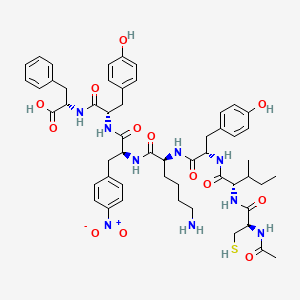

Nom IUPAC |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[(3R)-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C59H87N11O17S/c1-9-10-15-38(51(79)66-43(28-71)55(83)64-41(50(60)78)25-34-16-18-37(73)19-17-34)63-56(84)45-26-35-13-11-12-14-36(35)27-70(45)59(87)44(29-88)67-54(82)42(24-30(2)3)65-57(85)48(31(4)5)69-58(86)49(32(6)7)68-53(81)40(21-23-47(76)77)62-52(80)39(61-33(8)72)20-22-46(74)75/h11-14,16-19,30-32,38-45,48-49,71,73,88H,9-10,15,20-29H2,1-8H3,(H2,60,78)(H,61,72)(H,62,80)(H,63,84)(H,64,83)(H,65,85)(H,66,79)(H,67,82)(H,68,81)(H,69,86)(H,74,75)(H,76,77)/t38-,39-,40-,41-,42-,43-,44-,45+,48-,49-/m0/s1 |

Clé InChI |

HGLKSJLIZCXTFK-SEAKOTFTSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

SMILES canonique |

CCCCC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.